BzNH-BS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H54N4O9 |

|---|---|

Molecular Weight |

674.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C35H54N4O9/c1-27(2)25-31(39-35(43)32(40)30(36)26-28-9-5-3-6-10-28)34(42)38-14-16-45-18-20-47-22-24-48-23-21-46-19-17-44-15-13-37-33(41)29-11-7-4-8-12-29/h3-12,27,30-32,40H,13-26,36H2,1-2H3,(H,37,41)(H,38,42)(H,39,43)/t30-,31+,32+/m1/s1 |

InChI Key |

VJPDUUIEFZFXNO-RTOKGZNSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)C(C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BzNH-BS (SNIPER(ER)-87): A PROTAC Targeting Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

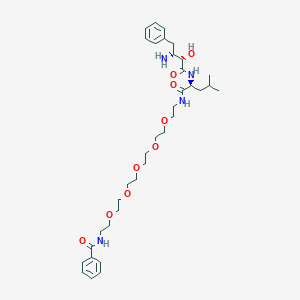

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BzNH-BS, also known as SNIPER(ER)-87. This molecule is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα), a key target in the development of therapies for hormone-dependent cancers. This document details the mechanism of action, summarizes key quantitative data, and provides illustrative experimental protocols and workflow diagrams relevant to the study and application of this compound.

Chemical Structure and Properties

This compound, systematically named N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide, is a chimeric molecule. It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of PROTAC.

The structure of this compound consists of three key components:

-

A ligand for the target protein: In the case of the related and well-characterized SNIPER(ER)-87, this is 4-hydroxytamoxifen, which binds to Estrogen Receptor Alpha (ERα).

-

A ligand for an E3 ubiquitin ligase: SNIPER(ER)-87 utilizes a derivative of LCL161 to recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[1][2] Initial information on this compound suggested a methyl-bestatin ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1); however, more recent and detailed findings on the SNIPER(ER)-87 variant point to the use of an LCL161 derivative.

-

A linker: These two ligands are connected by a polyethylene glycol (PEG)-based linker.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide | PubChem |

| Molecular Formula | C35H54N4O9 | PubChem |

| Molecular Weight | 674.8 g/mol | PubChem |

| CAS Number | 2443928-42-3 | PubChem |

| PubChem CID | 138377576 | PubChem |

| XLogP3 | 1.3 | PubChem |

| Polar Surface Area | 180 Ų | PubChem |

| Solubility | Soluble in DMSO | Tocris Bioscience |

Mechanism of Action: Targeted Protein Degradation

This compound (SNIPER(ER)-87) functions as a PROTAC to induce the targeted degradation of ERα. The process is initiated by the simultaneous binding of the molecule to both ERα and the IAP E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of ERα by the E3 ligase. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.[2]

Figure 1. Mechanism of ERα degradation by this compound (SNIPER(ER)-87).

Biological Activity

SNIPER(ER)-87 is a potent degrader of ERα. Its biological activity has been characterized in various in vitro and in vivo models.

Table 2: In Vitro Biological Activity of SNIPER(ER)-87

| Parameter | Cell Line | Value | Source |

| DC50 (50% Degradation Concentration) | - | 3 nM | Tocris Bioscience |

| IC50 (50% Inhibitory Concentration) | MCF-7 (ERα-positive breast cancer) | 15.6 nM | MedchemExpress |

| IC50 (50% Inhibitory Concentration) | T47D (ERα-positive breast cancer) | 9.6 nM | MedchemExpress |

Experimental Protocols

General Synthesis of SNIPER Compounds

While a specific, detailed synthesis protocol for this compound or SNIPER(ER)-87 is not publicly available, a general strategy for the synthesis of SNIPERs involves the separate synthesis of the target-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation. A book chapter on the topic outlines the general design and synthesis of SNIPER compounds, which can serve as a foundational guide for chemists.[3]

Figure 2. General workflow for the synthesis of SNIPER compounds.

Western Blot for ERα Degradation

This protocol is for assessing the degradation of ERα in cells treated with this compound (SNIPER(ER)-87).

Materials:

-

MCF-7 or T47D cells

-

This compound (SNIPER(ER)-87)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Figure 3. Experimental workflow for Western Blot analysis of ERα degradation.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound (SNIPER(ER)-87) on the viability of cancer cells.

Materials:

-

MCF-7 or T47D cells

-

This compound (SNIPER(ER)-87)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Figure 4. Experimental workflow for the MTT cell viability assay.

Applications in Drug Development

This compound (SNIPER(ER)-87) and similar PROTACs targeting ERα represent a promising therapeutic strategy for ER-positive breast cancers. By inducing the degradation of ERα, these molecules can overcome some of the resistance mechanisms that develop against traditional ER antagonists. The catalytic nature of PROTACs may also allow for lower dosing and potentially reduced off-target effects. Further research and development in this area could lead to novel and more effective treatments for hormone-dependent malignancies.

Conclusion

References

- 1. SNIPER(ER)-87 | Active Degraders | Tocris Bioscience [tocris.com]

- 2. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Characterization of HY-111878

An extensive search for the compound designated as HY-111878 has yielded no specific chemical entity matching this identifier. This suggests that "HY-111878" may be an internal, non-public research code, a mislabeled compound, or a proprietary molecule not yet disclosed in publicly accessible scientific literature or chemical databases.

Efforts to locate information on HY-111878 included comprehensive searches of chemical supplier databases known for the "HY-" prefix nomenclature, as well as broader scientific literature searches for its synthesis, characterization, and biological activity. These searches did not provide any data related to a compound with this specific identifier.

Consequently, the core requirements of this request—including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway and workflow diagrams—cannot be fulfilled at this time due to the absence of any foundational information on the synthesis and characterization of HY-111878.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have a valid and recognized chemical identifier, such as a CAS number, IUPAC name, or a catalog number from a reputable supplier that is publicly listed.

Should further identifying information for HY-111878 become available, a detailed technical guide could be compiled. Such a guide would typically include the following sections:

Chemical Synthesis

This section would provide a detailed, step-by-step protocol for the chemical synthesis of HY-111878. It would include all necessary reagents, solvents, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization). A representative synthetic scheme would be visualized as follows:

Caption: A generalized workflow for chemical synthesis.

Physicochemical Characterization

A comprehensive summary of the analytical data used to confirm the identity, purity, and structure of the synthesized HY-111878 would be presented here.

Table 1: Physicochemical Properties of HY-111878

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Appearance | Data Not Available |

| Solubility | Data Not Available |

Table 2: Analytical Data for HY-111878

| Analytical Method | Results |

| ¹H NMR | Data Not Available |

| ¹³C NMR | Data Not Available |

| Mass Spectrometry (MS) | Data Not Available |

| High-Performance Liquid Chromatography (HPLC) | Data Not Available |

Biological Activity and Mechanism of Action

This section would detail the known biological effects of HY-111878, including its target(s), mechanism of action, and any available in vitro or in vivo data.

Signaling Pathway of HY-111878

If HY-111878 were found to modulate a specific signaling pathway, a diagram would be generated to illustrate its mechanism of action.

Caption: A hypothetical signaling pathway for HY-111878.

Experimental Protocols

Detailed methodologies for key experiments would be provided in this section.

High-Performance Liquid Chromatography (HPLC)

-

Column: Details not available

-

Mobile Phase: Details not available

-

Flow Rate: Details not available

-

Detection: Details not available

In Vitro Kinase Assay

A detailed protocol for assessing the inhibitory activity of HY-111878 against its putative kinase target would be described here, including buffer compositions, enzyme and substrate concentrations, and the method of detection.

Caption: A general workflow for an in vitro kinase assay.

An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzamidine derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as antiviral and anti-inflammatory agents. Due to the absence of specific information on a compound designated "BzNH-BS" in publicly accessible scientific literature, this document focuses on the broader class of benzamidine derivatives, offering insights into their discovery, synthetic methodologies, mechanisms of action, and key experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction: The Discovery and Origin of Benzamidine Derivatives

Benzamidine and its derivatives have long been recognized for their biological activities, primarily as inhibitors of serine proteases.[1][2] The initial discovery of their therapeutic potential can be traced back to studies investigating compounds that could interfere with enzymatic processes in various diseases. Benzamidine hydrochloride, a simple yet potent molecule, has been a foundational compound for the development of a diverse library of derivatives.[3] These derivatives are synthesized by modifying the core benzamidine structure to enhance potency, selectivity, and pharmacokinetic properties.[4][5] The broad therapeutic applications of these compounds stem from their ability to interact with key enzymes involved in coagulation, inflammation, and viral replication.[6][7][8]

Synthetic Methodologies

The synthesis of benzamidine derivatives can be achieved through various chemical routes. A common and effective method is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether hydrochoride (a Pinner salt), which is then reacted with ammonia or an amine to yield the corresponding amidine.[4]

Another prevalent synthetic route starts from benzonitrile raw materials, which are converted to benzamidoxime and subsequently reduced to benzamidine derivatives.[9] The choice of synthetic pathway often depends on the desired substituents on the benzamidine core.

General Synthetic Scheme:

A representative synthetic scheme for novel benzamidine analogues involves the reaction of 4-hydroxybenzene carboximidamide with ethyl chloroacetate to produce an ester derivative. This intermediate then undergoes hydrazination, followed by reaction with various aromatic aldehydes to yield the final imino bases of benzamidine.[10]

Mechanism of Action

The primary mechanism of action for many benzamidine derivatives is the competitive inhibition of serine proteases, such as trypsin, thrombin, and Factor Xa.[2][11] This inhibitory activity is crucial for their roles as anticoagulants and anti-inflammatory agents.

In the context of anti-inflammatory activity, certain benzamide and nicotinamide derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by suppressing the transcription factor NF-kappaB.[7] This action at the gene transcription level highlights a key pathway through which these compounds exert their anti-inflammatory effects.

As antiviral agents, benzamidine derivatives have demonstrated efficacy against influenza viruses.[6][12] Their mechanism in this context is believed to involve the inhibition of virus-induced inflammation, which plays a significant role in the pathogenesis of the infection.[6] Some benzamide derivatives have also been identified as potent inhibitors of HIV-1 replication by targeting reverse transcription and viral cDNA nuclear import.[13]

Quantitative Data

The following tables summarize key quantitative data for representative benzamidine derivatives, highlighting their inhibitory activities against various targets.

Table 1: Inhibitory Activity of Benzamidine Hydrochloride against Serine Proteases

| Enzyme | Ki (μM) |

| Tryptase | 20[11] |

| Trypsin | 21[11] |

| uPA | 97[11] |

| Factor Xa | 110[11] |

| Thrombin | 320[11] |

| tPA | 750[11] |

Table 2: Antiviral Activity of Benzamide Derivative AH0109 against HIV-1

| Parameter | Value | Cell Line |

| EC50 | 0.7 μM[13] | C8166 T cells[13] |

Table 3: In Vitro Antibacterial Activity of Novel Benzamidine Analogues

| Compound | P. gingivalis MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Compound 2 | 62.5[10] | 125[10] | 62.5[10] |

| Compound 4a | - | - | - |

| Compound 4b | - | - | - |

| Compound 4c | - | - | - |

| Note: Specific MIC values for compounds 4a-c against all listed pathogens were not fully detailed in the provided search results, though their potent activity was noted. |

Experimental Protocols

General Synthesis of Novel Benzamidine Analogues[10]

-

Esterification: 4-hydroxybenzenecarboximidamide is reacted with ethyl chloroacetate in anhydrous conditions to produce ethyl-2-(4-carbamimidoylphenoxy)acetate.

-

Hydrazination: The resulting ester is treated with hydrazine hydrate to yield 2-(4-carbamimidoylphenoxy) acetohydrazide.

-

Schiff's Base Formation: The acetohydrazide derivative is then refluxed with various aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde) to synthesize the final substituted imine derivatives.

-

Purification and Characterization: The purity of the synthesized compounds is determined by thin-layer chromatography (TLC) and melting point analysis. The chemical structures are confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry.

In Vitro Antimicrobial Assay (Micro Broth Dilution Method)[10]

-

Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight, and the turbidity is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-HIV-1 Activity Assay[13]

-

Cell Culture: C8166 T cells are maintained in appropriate culture medium.

-

Infection: Cells are infected with an HIV-1 strain (e.g., pNL4.3-GFP+) in the presence of varying concentrations of the test compound.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the expression of a reporter gene (e.g., GFP) or by quantifying viral DNA using PCR-based methods.

-

Determination of EC50: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.

Visualizations

Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

BzNH-BS: A Prospective Antiviral Agent - A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide on the potential of N-benzoyl-N'-(4-(benzyloxy)phenyl)sulfonylurea (BzNH-BS) as an antiviral agent is based on the documented antiviral properties of its constituent chemical moieties: benzamide and sulfonylurea. As of the writing of this document, no direct experimental data on the antiviral activity of this compound has been published. This whitepaper, therefore, presents a theoretical framework to guide future research into this compound.

Introduction

The continuous emergence of new and drug-resistant viral pathogens necessitates the exploration of novel chemical scaffolds for antiviral drug development. This compound, a compound featuring both benzamide and sulfonylurea functional groups, presents an intriguing, albeit unexplored, candidate. This document outlines the theoretical potential of this compound as an antiviral agent by examining the established antiviral activities of related compounds and proposes a comprehensive experimental strategy for its evaluation.

Chemical Structure and Rationale

This compound, or N-benzoyl-N'-(4-(benzyloxy)phenyl)sulfonylurea, combines two key pharmacophores:

-

Benzamide: A well-established moiety in medicinal chemistry, derivatives of which have demonstrated a broad spectrum of biological activities, including antiviral effects.

-

Sulfonylurea: A class of compounds most known for their use in treating type 2 diabetes, but which have also been investigated for other therapeutic properties.

The unique combination of these two groups in this compound suggests the possibility of synergistic or novel mechanisms of antiviral action.

Potential Antiviral Mechanisms of Constituent Moieties

Benzamide Derivatives: A Precedent for Antiviral Activity

Numerous studies have highlighted the potential of benzamide derivatives as inhibitors of various viruses. Their mechanisms of action are diverse and target different stages of the viral life cycle.

-

Inhibition of Viral Replication: Certain benzamide derivatives have been shown to interfere with viral replication processes. For instance, a benzamide derivative designated AH0109 has demonstrated potent anti-HIV-1 activity by inhibiting reverse transcription and the nuclear import of viral cDNA[1][2].

-

Inhibition of Viral Assembly: Sulfamoylbenzamide (SBA) derivatives have been identified as inhibitors of Hepatitis B Virus (HBV) nucleocapsid assembly[3]. This mechanism prevents the formation of mature viral particles.

-

Capsid Binding: Some N-phenyl benzamides have been shown to act as capsid-binding inhibitors of enteroviruses like Coxsackievirus A9 (CVA9), preventing the virus from uncoating and releasing its genetic material[4].

Sulfonylurea and Sulfonamide Derivatives: Exploring the Potential

While the direct antiviral activity of sulfonylurea derivatives is less documented, the related class of sulfonamides has a more established history in antiviral research.

-

Inhibition of Viral Enzymes: Sulfonamide-containing compounds have been developed as inhibitors of key viral enzymes. Notably, some HIV protease inhibitors incorporate a sulfonamide moiety in their structure[5].

-

Inhibition of Viral Entry: Certain small molecule chemokine antagonists that act as HIV entry inhibitors also possess sulfonamide functionalities[5].

-

Broad Biological Activity: Sulfonylurea derivatives have been explored for a range of biological activities, including antimicrobial and anticancer effects, suggesting a potential for broader therapeutic applications that may extend to antiviral properties[6][7][8].

Based on this evidence, it is plausible that the sulfonylurea component of this compound could contribute to its potential antiviral profile, possibly by inhibiting viral enzymes or interfering with viral entry.

Proposed Experimental Evaluation of this compound

A systematic evaluation of this compound is required to ascertain its antiviral potential. The following experimental protocols are proposed.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is crucial to determine the cytotoxic profile of this compound to ensure that any observed antiviral effects are not due to cell death.

Table 1: Proposed Cytotoxicity Evaluation of this compound

| Assay | Cell Line(s) | Endpoint(s) | Purpose |

| MTT Assay | Vero, HeLa, A549, MDCK, etc. (relevant to target viruses) | CC50 (50% cytotoxic concentration) | To assess the effect of the compound on cell viability and metabolic activity.[9][10] |

| Resazurin Assay | As above | CC50 | An alternative colorimetric assay for cell viability.[11] |

| Trypan Blue Exclusion Assay | As above | Cell count and percentage of viable cells | To directly measure cell membrane integrity. |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assays

A variety of in vitro assays can be employed to determine the efficacy of this compound against different viruses.[12][13][14][15]

Table 2: Proposed Antiviral Activity Assays for this compound

| Assay | Principle | Endpoint(s) | Viruses |

| Plaque Reduction Assay | Measures the ability of a compound to reduce the number of viral plaques (zones of cell death) in a cell monolayer.[16][17] | IC50 (50% inhibitory concentration), Selectivity Index (SI = CC50/IC50) | Plaque-forming viruses (e.g., Herpesviruses, Influenza viruses, Poxviruses) |

| TCID50 Assay | Determines the dilution of a virus required to infect 50% of the inoculated cell cultures, and the effect of the compound on this. | IC50, SI | Viruses that cause a cytopathic effect (CPE) but may not form distinct plaques. |

| Reporter Gene Assay | Uses a recombinant virus expressing a reporter gene (e.g., luciferase, GFP). Antiviral activity is measured by the reduction in reporter gene expression. | IC50, SI | A wide range of viruses can be engineered to express reporter genes. |

| Quantitative PCR (qPCR) Assay | Measures the reduction in viral RNA or DNA levels in the presence of the compound. | IC50, SI | Most viruses. |

-

Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and grow to confluency.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well). Mix the virus dilution with each compound dilution and incubate for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Visualizations

Experimental Workflows

Caption: Proposed experimental workflow for evaluating the cytotoxicity and antiviral activity of this compound.

Potential Mechanisms of Action

Caption: Potential stages of the viral life cycle that could be inhibited by the benzamide and sulfonylurea moieties of this compound.

Generic Signaling Pathway for Viral Entry and Replication

Caption: A generalized signaling pathway of viral entry, replication, and egress.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound, containing both benzamide and sulfonylurea moieties, provides a strong rationale for its investigation as a potential antiviral agent. The documented antiviral activities of related compounds suggest that this compound could act through various mechanisms, including the inhibition of viral replication, assembly, or entry.

The experimental framework outlined in this whitepaper provides a clear path forward for the systematic evaluation of this compound. Should this compound demonstrate significant in vitro antiviral activity with a favorable selectivity index, further studies would be warranted. These would include mechanism-of-action studies to elucidate its specific viral or host targets, and subsequent evaluation in in vivo models of viral disease. The exploration of this compound and its analogs could potentially lead to the discovery of a new class of broad-spectrum antiviral drugs.

References

- 1. Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 [mdpi.com]

- 5. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonimidamide analogs of oncolytic sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. In Vitro Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

In-depth Technical Guide: Pharmacokinetics of BzNH-BS

An extensive search for the pharmacokinetics of a specific compound designated "BzNH-BS" did not yield any direct results. The scientific literature and other accessible resources do not contain specific data on the absorption, distribution, metabolism, and excretion (ADME) of a molecule with this abbreviation.

While information on "this compound" is not available, this guide will provide a comprehensive overview of the principles of pharmacokinetic studies and the known characteristics of a related class of compounds, benzamidine derivatives, to offer a foundational understanding for researchers, scientists, and drug development professionals.

General Principles of Pharmacokinetics (ADME)

Pharmacokinetics is the study of how an organism affects a drug, and it is a cornerstone of drug development.[1][2] It encompasses the following four key processes, often abbreviated as ADME:

-

Absorption: The process by which a drug enters the systemic circulation from the site of administration.[1] Factors influencing absorption include the route of administration (e.g., oral, intravenous), the drug's physicochemical properties, and the physiological environment.[1][3]

-

Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs of the body.[4] This process is influenced by blood flow, plasma protein binding, and the drug's ability to cross cell membranes.

-

Metabolism: The chemical conversion or transformation of drugs into new compounds, or metabolites.[4] The liver is the primary site of drug metabolism, which often serves to make the drug more water-soluble for easier excretion.[4]

-

Excretion: The removal of the drug and its metabolites from the body.[4] The kidneys are the main excretory organs, eliminating substances through urine, although other routes like bile, sweat, and feces also contribute.[4]

The interplay of these four processes determines the concentration of a drug in the body over time, which is crucial for its efficacy and safety.[5]

Insights from Benzamidine Derivatives

While no data exists for "this compound," research on benzamidine derivatives provides some context. These compounds have been investigated for their therapeutic potential, particularly as antiviral agents against influenza viruses.[6][7]

A study on the mechanism of action of anti-influenza benzamidine derivatives indicated their high antiviral effect in vivo in animal models (mice and chick embryos).[6] The study suggests that the anti-inflammatory properties of these derivatives play a significant role in their mechanism of action.[6] Such in vivo studies are a prerequisite for understanding the pharmacokinetic profile of a compound.

Experimental Protocols in Pharmacokinetic Studies

To provide a framework for potential future studies on compounds like "this compound," this section outlines typical experimental methodologies.

Table 1: Key Parameters in Pharmacokinetic Studies

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC | Area under the curve – represents the total drug exposure over time. |

| t½ | Half-life – the time required for the drug concentration to decrease by half. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[1] |

Typical Experimental Workflow for Preclinical Pharmacokinetic Studies:

The following diagram illustrates a generalized workflow for conducting a preclinical pharmacokinetic study.

Caption: A typical workflow for a preclinical pharmacokinetic study.

In Vitro ADME Assays:

Prior to in vivo studies, a series of in vitro assays are typically performed to predict the pharmacokinetic properties of a compound.

Table 2: Common In Vitro ADME Assays

| Assay | Purpose |

| Metabolic Stability | To determine the rate at which a compound is metabolized by liver microsomes or hepatocytes.[8] |

| Plasma Protein Binding | To measure the extent to which a compound binds to plasma proteins, which affects its distribution. |

| CYP450 Inhibition | To assess the potential for a compound to inhibit major cytochrome P450 enzymes, indicating a risk of drug-drug interactions. |

| Permeability (e.g., Caco-2) | To predict the intestinal absorption of an orally administered drug. |

Conclusion

While a specific pharmacokinetic profile for "this compound" cannot be provided due to a lack of available data, this guide offers a comprehensive overview of the principles and methodologies that would be essential for characterizing such a compound. The information on benzamidine derivatives suggests a potential therapeutic area, and the outlined experimental protocols and workflows provide a roadmap for future research. Any investigation into a novel compound like "this compound" would necessitate a systematic evaluation of its ADME properties through a combination of in vitro and in vivo studies to determine its potential as a drug candidate.

References

- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nebiolab.com [nebiolab.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Absorption, distribution, metabolism, and excretion (ADME) studies of biotherapeutics for autoimmune and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Compound X in Cell Culture

An extensive search for "BzNH-BS" did not yield specific results for a compound with this name in the context of cell culture experimental protocols. It is possible that "this compound" is a novel or internal laboratory designation, a significant misspelling of another compound, or a highly specialized molecule not yet widely documented in public literature.

Therefore, this document provides a comprehensive and adaptable template for an experimental protocol involving a hypothetical cell-active compound, herein referred to as "Compound X." Researchers and drug development professionals can use this template as a framework for designing and documenting their experiments by substituting "Compound X" with their specific compound of interest. This guide adheres to the requested standards for data presentation, detailed methodologies, and visualization of pathways and workflows.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Compound X is a synthetic small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, Compound X disrupts its interaction with pro-apoptotic proteins such as Bax and Bak, thereby promoting the intrinsic pathway of apoptosis. These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of Compound X on a cancer cell line (e.g., HeLa).

2. Quantitative Data Summary

The following table summarizes the dose-dependent effect of Compound X on HeLa cell viability after 48 hours of treatment, as determined by an MTT assay.

| Compound X Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1 | 92.3 | 4.8 |

| 5 | 75.6 | 6.1 |

| 10 | 51.2 | 5.5 |

| 25 | 28.9 | 4.3 |

| 50 | 15.4 | 3.7 |

3. Experimental Protocols

3.1. General Cell Culture and Maintenance of HeLa Cells

This protocol outlines the standard procedure for maintaining and subculturing the HeLa cell line.

-

Materials:

-

HeLa cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Maintain HeLa cells in a T-75 flask in a 37°C, 5% CO₂ incubator.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete DMEM.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete DMEM.

-

Count the cells using a hemocytometer or automated cell counter.

-

Seed new T-75 flasks at a density of 1 x 10⁶ cells or plate cells for experiments as described below.

-

3.2. Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

HeLa cells

-

Complete DMEM

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of Compound X in complete DMEM from the stock solution. The final concentration of DMSO should not exceed 0.1% in any well. Include a vehicle-only control.

-

Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

3.3. Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptotic proteins, such as cleaved PARP and Caspase-3.

-

Materials:

-

HeLa cells

-

6-well plates

-

Compound X

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to attach overnight.

-

Treat cells with various concentrations of Compound X or vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is used as a loading control.

-

4. Visualizations

4.1. Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of Compound X inducing apoptosis.

4.2. Experimental Workflow Diagram

Caption: Workflow for evaluating Compound X's effect on HeLa cells.

References

Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound

Introduction

The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents and for understanding the toxicological profile of novel chemical compounds. These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of a novel compound, referred to herein as Compound X (e.g., BzNH-BS), on cultured mammalian cells. The described assays will enable researchers to quantify cell viability, measure membrane integrity, and investigate the induction of apoptosis, a programmed form of cell death. The protocols are designed for researchers, scientists, and drug development professionals and include methods for data acquisition, analysis, and presentation.

General Experimental Workflow

A tiered approach is recommended for characterizing the cytotoxic profile of a novel compound. This workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.

Caption: General workflow for cytotoxicity assessment.

Protocol 1: Cell Viability by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[2]

3.1 Materials

-

96-well flat-bottom sterile tissue culture plates

-

Compound X (e.g., this compound) stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

3.2 Experimental Protocol (Adherent Cells)

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Compound X. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.

3.3 Data Presentation

Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Table 1: IC₅₀ Values of Compound X on Various Cell Lines

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

|---|---|---|

| Cell Line A | 24 | |

| Cell Line A | 48 | |

| Cell Line A | 72 | |

| Cell Line B | 24 | |

| Cell Line B | 48 |

| Cell Line B | 72 | |

Protocol 2: Membrane Integrity by LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.[4]

4.1 Materials

-

Cells and reagents from Protocol 1

-

LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[3]

-

96-well assay plate (clear, flat-bottom)

4.2 Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 3.2). Set up additional control wells:

-

Spontaneous LDH Release: Cells treated with vehicle only.

-

Maximum LDH Release: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.

-

Background Control: Medium only.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[5]

-

LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.[5][6]

-

Reagent Addition: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[5]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3][5]

-

Stop Reaction (Optional): Add 50 µL of Stop Solution if provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

4.3 Data Presentation

Percentage cytotoxicity is calculated using the absorbance values.

Table 2: Cytotoxicity of Compound X as Measured by LDH Release

| Concentration (µM) | Incubation Time (h) | % Cytotoxicity |

|---|---|---|

| 0 (Vehicle) | 24 | |

| X.X | 24 | |

| Y.Y | 24 | |

| Z.Z | 24 | |

| 0 (Vehicle) | 48 | |

| X.X | 48 | |

| Y.Y | 48 |

| Z.Z | 48 | |

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8][9]

5.1 Materials

-

6-well sterile tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer (provided in the kit)

-

Annexin V-FITC and Propidium Iodide (PI) solutions

-

Flow cytometer

5.2 Experimental Protocol

-

Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and treat with Compound X at selected concentrations (e.g., around the IC₅₀) for the desired time. Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.[9]

-

Washing: Wash cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[8][9]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9][10]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.

5.3 Data Presentation

The results are presented as a quadrant plot, from which the percentage of cells in each state can be quantified.

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris)

Table 3: Cell Population Distribution after Treatment with Compound X

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

|---|---|---|---|

| Vehicle Control | |||

| Compound X (Low Conc.) | |||

| Compound X (High Conc.) |

| Positive Control | | | |

Protocol 4: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[11] This assay uses a specific substrate that, when cleaved by active caspase-3 or -7, produces a luminescent or colorimetric signal proportional to enzyme activity.[11][12]

6.1 Materials

-

Opaque-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)

-

Caspase-Glo® 3/7 Assay System (or similar)[12]

-

Luminometer or microplate reader

6.2 Experimental Protocol

-

Cell Seeding and Treatment: Follow step 1 from the MTT assay protocol (Section 3.2), using the appropriate plate type. Treat cells with Compound X as desired.

-

Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.[13]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]

-

Reagent Addition: Add 100 µL of the prepared reagent to each well.[14]

-

Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

-

Signal Measurement: Measure luminescence using a luminometer or absorbance at 405 nm for colorimetric assays.[11]

6.3 Data Presentation

Caspase activity is typically presented as fold change relative to the vehicle-treated control.

Table 4: Caspase-3/7 Activity in Cells Treated with Compound X

| Treatment | Incubation Time (h) | Caspase-3/7 Activity (Fold Change) |

|---|---|---|

| Vehicle Control | 6 | 1.0 |

| Compound X (IC₅₀) | 6 | |

| Vehicle Control | 12 | 1.0 |

| Compound X (IC₅₀) | 12 | |

| Vehicle Control | 24 | 1.0 |

| Compound X (IC₅₀) | 24 | |

Apoptosis Signaling Pathways

Cytotoxicity induced by novel compounds often involves the activation of programmed cell death pathways. The diagram below illustrates the two major apoptosis pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases like caspase-3.

Caption: Extrinsic and intrinsic apoptosis pathways.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. LDH cytotoxicity assay [protocols.io]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

Application of HY-111878 in Cytokine Storm Research

Note: The compound HY-111878 is a hypothetical molecule presented here for illustrative purposes to demonstrate the format and content of an application note for a Janus Kinase (JAK) inhibitor in cytokine storm research. All data and experimental details are representative examples based on existing research on JAK inhibitors.

Introduction

A cytokine storm, also known as cytokine release syndrome (CRS), is a severe, life-threatening systemic inflammatory response characterized by the rapid and excessive release of pro-inflammatory cytokines.[1][2] This hyperinflammatory state can be triggered by various factors, including infections (such as sepsis and severe viral infections), certain cancers, autoimmune conditions, and some immunotherapies like CAR T-cell therapy.[2][3] The overproduction of cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferons (IFNs), leads to widespread tissue damage, multi-organ failure, and potentially death.[4][5]

A critical signaling cascade implicated in the pathogenesis of cytokine storms is the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][4][6] Many of the cytokines that are central to the cytokine storm mediate their potent inflammatory effects through this pathway.[7][8] Consequently, the inhibition of JAKs presents a promising therapeutic strategy to mitigate the devastating effects of cytokine hyperactivation.[4][9]

HY-111878 is a novel, potent, and selective small-molecule inhibitor of the JAK family of tyrosine kinases, with a primary affinity for JAK1 and JAK2. By blocking the phosphorylation and activation of STAT proteins, HY-111878 can interrupt the downstream signaling of numerous pro-inflammatory cytokines, thereby offering a potential therapeutic intervention for cytokine storm syndromes. These application notes provide an overview of the utility of HY-111878 in cytokine storm research and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

The JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those encoding for more pro-inflammatory mediators.[4][6]

HY-111878 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of JAK1 and JAK2. This action prevents the phosphorylation cascade, effectively dampening the cellular response to a broad range of inflammatory cytokines.

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of HY-111878.

Quantitative Data

The inhibitory activity of HY-111878 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of HY-111878

| Kinase Target | IC₅₀ (nM) |

|---|---|

| JAK1 | 5.2 |

| JAK2 | 6.8 |

| JAK3 | 89.5 |

| TYK2 | 75.3 |

IC₅₀ values were determined using a standard in vitro kinase assay.

Table 2: Inhibition of Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

| Cytokine | HY-111878 IC₅₀ (nM) |

|---|---|

| IL-6 | 25.6 |

| TNF-α | 32.1 |

| IL-1β | 45.8 |

RAW 264.7 cells were pre-treated with HY-111878 for 1 hour before stimulation with 100 ng/mL LPS for 24 hours. Cytokine levels in the supernatant were measured by ELISA.[10][11]

Table 3: Effect of HY-111878 on Cytokine Levels in an In Vivo Murine Sepsis Model

| Cytokine | Vehicle Control (pg/mL) | HY-111878 (10 mg/kg) (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 12,500 ± 1,500 | 3,125 ± 450 | 75% |

| TNF-α | 8,200 ± 980 | 2,870 ± 340 | 65% |

Cytokine levels were measured in the plasma of mice 6 hours after induction of sepsis by lipopolysaccharide (LPS) injection. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages

This protocol describes how to assess the efficacy of HY-111878 in reducing the production of pro-inflammatory cytokines in a macrophage cell line stimulated with lipopolysaccharide (LPS).[12][13]

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

HY-111878 (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for murine IL-6, TNF-α, and IL-1β

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of HY-111878 in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of HY-111878 or vehicle (DMSO) control.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include a set of wells with no LPS stimulation as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Cell Viability Assessment: To the remaining cells in the plate, add 100 µL of fresh medium and the cell viability reagent. Incubate as per the manufacturer's protocol and measure the absorbance or fluorescence to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine by plotting the percentage of inhibition against the log concentration of HY-111878 and fitting the data to a four-parameter logistic curve.

Figure 2: Workflow for the in vitro evaluation of HY-111878.

Protocol 2: In Vivo Murine Model of Endotoxemia-Induced Cytokine Storm

This protocol details a common in vivo model to study the effects of a therapeutic agent on a systemic cytokine storm induced by LPS in mice.[14][15]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

HY-111878

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Blood collection tubes (with anticoagulant)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; HY-111878 + LPS). A typical group size is 8-10 mice.

-

Compound Administration: Administer HY-111878 (e.g., 10 mg/kg) or vehicle solution to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour prior to LPS challenge.

-

Induction of Cytokine Storm: Inject mice intraperitoneally with a lethal or sub-lethal dose of LPS (e.g., 5-15 mg/kg body weight) dissolved in sterile saline. The control group receives a saline injection.

-

Monitoring: Monitor the mice for clinical signs of distress, such as lethargy, piloerection, and hypothermia.

-

Blood Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via cardiac puncture or retro-orbital sinus.

-

Plasma Separation: Transfer the blood into anticoagulant-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Cytokine Analysis: Store the plasma at -80°C until analysis. Measure the levels of key cytokines (e.g., IL-6, TNF-α) in the plasma using ELISA or a multiplex cytokine assay.

-

Data Analysis: Compare the cytokine levels between the vehicle-treated and HY-111878-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Conclusion

The hypothetical JAK1/2 inhibitor, HY-111878, demonstrates potent inhibition of pro-inflammatory cytokine production in both in vitro and in vivo models of cytokine storm. Its mechanism of action, targeting the central JAK-STAT signaling pathway, makes it a valuable research tool for investigating the pathophysiology of hyperinflammatory conditions and for the preclinical evaluation of potential therapeutic strategies aimed at mitigating cytokine release syndrome. The protocols provided herein offer a standardized approach for researchers to assess the efficacy of HY-111878 and other similar compounds in the context of cytokine storm research.

References

- 1. The Many Faces of JAKs and STATs Within the COVID-19 Storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Using JAK inhibitor to treat cytokine release syndrome developed after chimeric antigen receptor T cell therapy for patients with refractory acute lymphoblastic leukemia: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. JAK Inhibitors in Cytokine Storm Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM (Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Models of Cytokine storm | Redoxis [redoxis.se]

Application Notes and Protocols for the Detection of BzNH-BS in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the detection and quantification of the novel small molecule BzNH-BS in biological samples. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for the analysis of small molecules in complex biological matrices. While specific quantitative data for this compound is not yet publicly available, this guide offers a robust framework for developing and validating an analytical method.

Overview of Detection Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Two common methods for the quantification of small molecules in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

ELISA: This immunoassay-based method can be highly sensitive and is suitable for high-throughput screening. However, the development of a specific antibody to this compound is a prerequisite.

-

LC-MS/MS: This technique offers high selectivity and sensitivity and is considered the gold standard for the quantification of small molecules in complex mixtures.[1][2] It does not require a specific antibody and can be developed relatively quickly.

This document will focus on the LC-MS/MS methodology.

Quantitative Data Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method for a small molecule like this compound. The values presented are hypothetical and should be determined experimentally during method validation.

| Parameter | Plasma | Urine |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.3 ng/mL |

| Linearity (r²) | >0.995 | >0.995 |

| Calibration Curve Range | 0.15 - 100 ng/mL | 0.3 - 200 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |

| Matrix Effect | Minimal | Moderate |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2. Instrumentation

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A suitable analytical column (e.g., C18 reversed-phase column).

3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean autosampler vial for analysis.[3]

4. LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Injection Volume: 5 µL.[3]

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Capillary Voltage: 4.0 kV.[3]

-

Gas Temperature: 350 °C.[3]

-

Drying Gas Flow: 11.0 L/min.[3]

-

5. Data Analysis

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio (this compound / IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualizations

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Seven Lipophilic and Hydrophilic Components in Salvia miltiorrhiza Bunge by LC-MS/MS Method and Its Application to a Transport Study in a Blood-Brain-Barrier Cell Model [mdpi.com]

Standard Operating Procedure for Handling BzNH-BS

Introduction and Scope

This document provides detailed application notes and protocols for the safe handling, storage, and use of BzNH-BS for research, scientific, and drug development professionals. This compound is the abbreviated name for the chemical compound with the following nomenclature:

-

IUPAC Name: N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide[1]

-

Molecular Formula: C35H54N4O9[1]

-

Synonyms: this compound[1]

Based on its structure, this compound is a derivative of Bestatin (also known as Ubenimex), a known dipeptide, that has been modified with a polyethylene glycol (PEG) linker. This modification suggests its application in drug delivery systems to enhance stability and solubility, or as a component in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following table outlines the recommended PPE.

| PPE Item | Specification | Purpose |

| Gloves | Nitrile, chemical-resistant | To prevent skin contact. |

| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |

| Lab Coat | Standard laboratory coat | To protect skin and clothing. |

| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the lyophilized powder to avoid inhalation. |

General Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust if the compound is in a lyophilized state.

-

Avoid direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the designated handling area.

Storage and Disposal

-

Storage of Lyophilized Powder: Store in a tightly sealed container at -20°C or colder for long-term stability.[2][3][4] The compound is likely hygroscopic; allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]

-